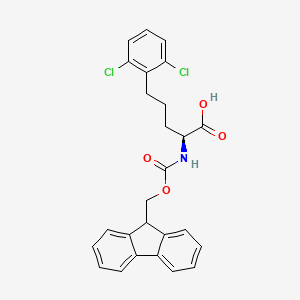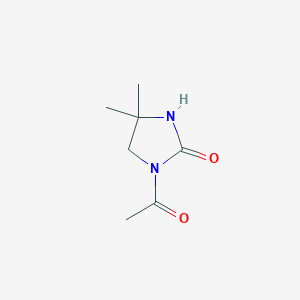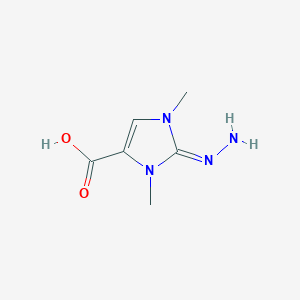
2-Bromo-4-methoxy-1-thiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methoxy-1-thiocyanatobenzene is an organic compound with the molecular formula C8H6BrNOS It is a derivative of benzene, featuring bromine, methoxy, and thiocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-methoxybenzene (anisole) as the starting material.
Bromination: Anisole undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 2-bromo-4-methoxybenzene.
Thiocyanation: The brominated product is then subjected to thiocyanation. This can be achieved using thiocyanate salts (e.g., potassium thiocyanate, KSCN) in the presence of a suitable oxidizing agent like hydrogen peroxide (H2O2) or iodine (I2).
Industrial Production Methods
Industrial production methods for 2-Bromo-4-methoxy-1-thiocyanatobenzene would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-4-methoxy-1-thiocyanatobenzene can be substituted by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The thiocyanate group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-methoxy-4-methoxy-1-thiocyanatobenzene.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Biochemical Studies: Used in studies to understand the interaction of thiocyanate-containing compounds with biological systems.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
作用機序
The mechanism of action of 2-Bromo-4-methoxy-1-thiocyanatobenzene depends on its application. In biological systems, the thiocyanate group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bromine and methoxy groups can also influence the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
2-Bromo-4-methoxybenzene: Lacks the thiocyanate group, making it less reactive in certain types of chemical reactions.
4-Methoxy-1-thiocyanatobenzene:
2-Bromo-1-thiocyanatobenzene: Lacks the methoxy group, altering its electronic properties and reactivity.
Uniqueness
2-Bromo-4-methoxy-1-thiocyanatobenzene is unique due to the presence of all three functional groups (bromine, methoxy, and thiocyanate) on the benzene ring
特性
分子式 |
C8H6BrNOS |
|---|---|
分子量 |
244.11 g/mol |
IUPAC名 |
(2-bromo-4-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H6BrNOS/c1-11-6-2-3-8(12-5-10)7(9)4-6/h2-4H,1H3 |
InChIキー |
XOKQVNVSVBVOSI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)SC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)






![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
